3-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine
Description
Properties
IUPAC Name |
3-methylsulfonyl-1-[4-(trifluoromethyl)phenyl]sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO4S2/c1-21(17,18)11-6-7-16(8-11)22(19,20)10-4-2-9(3-5-10)12(13,14)15/h2-5,11H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPFRAZFZWSCSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonyl and trifluoromethyl groups. One common method involves the reaction of pyrrolidine with methylsulfonyl chloride under basic conditions to form the methylsulfonyl derivative. This intermediate is then reacted with 4-(trifluoromethyl)phenylsulfonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides or other reduced forms .
Scientific Research Applications
3-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl and trifluoromethyl groups can interact with enzymes and receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Analysis :
- Substituent Effects: Unlike analogues with hydroxyl or propyl groups, the target lacks hydrogen-bond donors, which may reduce solubility but increase lipophilicity. The trifluoromethyl group enhances metabolic stability compared to methyl or propyl substituents .
- Electronic Properties : The electron-withdrawing trifluoromethyl group in the target compound likely amplifies the sulfonyl group’s electron-deficient character, affecting interactions with nucleophilic residues in enzyme active sites.
Pyrazole-Based Sulfonyl Derivatives ()
describes 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, a pyrazole derivative with a trifluoromethyl group and sulfanyl linkage. While structurally distinct, this compound highlights broader trends:
| Feature | Target Compound | Pyrazole Derivative |
|---|---|---|
| Core Structure | Pyrrolidine | Pyrazole |
| Sulfonyl Group | Dual sulfonylation | Sulfanyl (-S-) linkage |
| Trifluoromethyl Group | On phenyl ring (C₆H₄CF₃) | Directly on pyrazole (C3-CF₃) |
Analysis :
- Core Heterocycles : Pyrrolidine (saturated) vs. pyrazole (aromatic) cores confer distinct electronic environments. The pyrazole’s aromaticity may enhance π-π stacking, whereas pyrrolidine’s flexibility aids conformational adaptation .
- Sulfur Functionality : Sulfonamides (target) exhibit stronger electron-withdrawing effects compared to sulfanyl groups, influencing reactivity and target affinity.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , involving sequential sulfonylation of pyrrolidine using methylsulfonyl chloride and 4-(trifluoromethyl)benzenesulfonyl chloride. Steric challenges may arise due to dual substitution on a small ring .
- Druglikeness : The trifluoromethyl group improves blood-brain barrier penetration relative to hydroxylated analogues (e.g., 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol), while methylsulfonyl enhances stability against oxidative metabolism .
Biological Activity
3-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include both sulfonyl and trifluoromethyl groups. These functional groups enhance its biological activity and therapeutic potential. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of 3-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine can be represented as follows:
This compound features a pyrrolidine ring substituted with a methylsulfonyl group and a trifluoromethyl-substituted phenylsulfonyl moiety. The presence of the trifluoromethyl group contributes to increased lipophilicity and metabolic stability, enhancing its pharmacological properties compared to analogs lacking this group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl and trifluoromethyl groups can modulate enzyme activity through reversible or irreversible binding, influencing key signaling pathways within cells.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties.
- Cellular Signaling Modulation : It can affect signaling pathways by altering the phosphorylation state of proteins involved in cell growth and survival .
- Redox Reactions : The compound may participate in redox reactions that influence oxidative stress within cells.
Biological Activity
Research has indicated several promising biological activities for 3-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine:
Anticancer Activity
Studies have shown that derivatives of this compound exhibit significant anticancer properties against various human cancer cell lines. For instance:
- IC50 Values : Compounds similar to 3-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine demonstrated IC50 values lower than standard chemotherapeutics like Doxorubicin against cell lines such as HCT116 and A549 .
- Mechanistic Insights : Further investigations revealed that these compounds could down-regulate critical genes involved in tumor progression, such as TP53 and EGFR, indicating their potential as targeted cancer therapies .
Antibacterial Activity
The antibacterial properties of sulfonyl-containing compounds have also been explored. Research indicates that modifications in the structure can enhance antibacterial efficacy against pathogens like E. coli and C. albicans, with some derivatives showing MIC values as low as 4.88 µg/mL .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that the trifluoromethyl group significantly enhances the biological activity of 3-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine compared to similar compounds lacking this feature.
| Compound Name | Structure | Biological Activity | Notable Features |
|---|---|---|---|
| 3-(Methylsulfonyl)-1-phenylsulfonylpyrrolidine | Structure | Moderate anticancer activity | Lacks trifluoromethyl group |
| 3-(Methylsulfonyl)-1-(4-fluorophenyl)sulfonylpyrrolidine | Structure | Lower potency than target compound | Fluorine instead of trifluoromethyl |
| 3-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine | Structure | High anticancer and antibacterial activity | Unique trifluoromethyl group |
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Study on Cancer Cell Lines : A recent study evaluated the impact of various derivatives on human cancer cell lines, revealing that those containing the trifluoromethyl group exhibited superior growth inhibition compared to their non-fluorinated counterparts .
- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of sulfonamide derivatives, demonstrating that specific structural modifications led to enhanced activity against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
